molecular formula C12H13N3O2 B8196460 Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate

Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B8196460
M. Wt: 231.25 g/mol
InChI Key: WOBJKUJCZQTNKR-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoate is unique due to its specific substitution pattern on the benzoate and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

methyl 4-amino-3-(1-methylpyrazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-7-9(6-14-15)10-5-8(12(16)17-2)3-4-11(10)13/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBJKUJCZQTNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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